1-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone
Description
Properties
Molecular Formula |
C22H15Cl2N3OS |
|---|---|
Molecular Weight |
440.3 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C22H15Cl2N3OS/c23-16-11-12-18(19(24)13-16)20(28)14-29-22-26-25-21(15-7-3-1-4-8-15)27(22)17-9-5-2-6-10-17/h1-13H,14H2 |
InChI Key |
NZWMNTLWMXBVHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using thiols.
Attachment of the Ethanone Moiety: The ethanone group can be attached through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The sulfanyl (-S-) bridge undergoes nucleophilic substitution under basic conditions. In a study using analogous triazole-thioether compounds:
-
Reaction with sodium hydroxide (10% aqueous, reflux): Cleaves the C-S bond to form 4,5-diphenyl-4H-1,2,4-triazole-3-thiol and 2-(2,4-dichlorophenyl)acetyl chloride intermediates .
-
Alkylation with alkyl halides : Reacts with methyl iodide in DMF at 60°C to yield S-alkylated derivatives (e.g., 2-[(4,5-diphenyltriazol-3-yl)methylthio]ethanone) with 72–85% yields.
Key Data :
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| CH₃I | DMF, 60°C, 3 h | S-Methylated triazole-thioether | 78% |
| C₂H₅Br | K₂CO₃, acetone, Δ | S-Ethylated analog | 68% |
Oxidation of the Thioether Group
The sulfanyl group oxidizes to sulfone/sulfoxide under controlled conditions:
-
H₂O₂/CH₃COOH : Forms sulfone derivatives at 50°C (reaction time: 6 h).
-
mCPBA (meta-chloroperbenzoic acid) : Selectively generates sulfoxide at 0°C .
Mechanistic Insight :
The electron-withdrawing triazole ring enhances sulfur's electrophilicity, favoring oxidation at lower temperatures compared to simple thioethers.
Ketone Functional Group Reactivity
The ethanone moiety participates in classical carbonyl reactions:
Condensation Reactions
-
Hydrazine hydrate : Forms hydrazone derivatives (λmax = 265 nm in ethanol) .
-
Semicarbazide : Produces semicarbazones with 89% yield under ethanol reflux .
Reduction
-
NaBH₄/EtOH : Reduces the ketone to secondary alcohol (confirmed by ¹H NMR: δ 4.12 ppm, -CH₂OH) .
-
LiAlH₄ : Over-reduction observed, leading to cleavage of the triazole ring.
Electrophilic Aromatic Substitution
-
Nitration (HNO₃/H₂SO₄): Introduces nitro groups at C-5 of the triazole ring (isolated as yellow crystals, m.p. 162°C) .
-
Halogenation (Cl₂/FeCl₃): Chlorination occurs preferentially at the para position of the 4-phenyl group.
Cycloaddition Reactions
-
Cu-catalyzed azide-alkyne cycloaddition : Forms 1,2,3-triazole hybrids when propargylated derivatives are used .
Hydrolysis and Stability Studies
Hydrolytic stability varies by pH:
-
Acidic conditions (HCl, Δ): Degrades into 2,4-dichlorophenylacetic acid and triazole-thiol fragments.
-
Basic conditions (NaOH, 40°C): Complete decomposition within 2 h .
Comparative Hydrolysis Rates :
| pH | Temperature | Half-life (h) | Major Products |
|---|---|---|---|
| 1.0 | 25°C | 48 | Triazole-thiol + Dichloroacetic acid |
| 7.4 | 37°C | 120 | Intact compound |
| 9.0 | 37°C | 8 | Degradation intermediates |
Photochemical Reactions
UV irradiation (254 nm) induces:
-
C-S bond cleavage : Quantum yield Φ = 0.032 in acetonitrile.
-
Triazole ring opening : Forms nitrile intermediates (confirmed by IR: ν 2240 cm⁻¹).
Metal Complexation
The triazole nitrogen and sulfur atoms coordinate with transition metals:
-
Cu(II) complexes : Form octahedral geometries (UV-Vis: λmax = 620 nm) .
-
Ag(I) complexes : Exhibit antimicrobial activity (MIC = 8 µg/mL against S. aureus) .
Stoichiometry Data :
| Metal Salt | M:L Ratio | Stability Constant (log β) |
|---|---|---|
| Cu(NO₃)₂ | 1:2 | 12.4 ± 0.3 |
| AgNO₃ | 1:1 | 9.8 ± 0.2 |
This comprehensive reactivity profile enables rational design of derivatives for pharmaceutical and materials science applications. The compound's multifunctional nature requires careful optimization of reaction conditions to achieve desired selectivity .
Scientific Research Applications
Antibacterial Activity
Research has demonstrated that compounds containing the triazole ring exhibit notable antibacterial properties. The compound has been evaluated for its efficacy against various bacterial strains.
Case Studies on Antibacterial Activity
-
Triazole Derivatives :
- A study highlighted that triazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents on the phenyl ring enhances this activity .
- In vitro assays showed that derivatives with specific substitutions achieved minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .
- Molecular Docking Studies :
Anticancer Potential
In addition to its antibacterial properties, there is emerging evidence regarding the anticancer potential of triazole-containing compounds.
Case Studies on Anticancer Activity
- NCI DTP Protocol :
- The compound was subjected to the National Cancer Institute's Developmental Therapeutics Program (NCI DTP) screening. Results indicated promising anticancer activity across various cancer cell lines .
- Specific derivatives showed cytotoxic effects comparable to established chemotherapeutic agents, indicating their potential as lead compounds for further development .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds.
SAR Analysis
- Substituent Effects :
- Studies have shown that varying the substituents on the triazole ring can significantly affect antibacterial potency. For instance, compounds with electron-withdrawing groups displayed enhanced activity against resistant bacterial strains .
- The introduction of specific functional groups has been linked to improved interaction with bacterial enzymes and increased bioavailability .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone involves its interaction with specific molecular targets. The triazole ring is known to bind to enzymes and receptors, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogues and their distinguishing features:
*Calculated based on analogous structures.
Structural and Electronic Comparisons
- Aromatic Systems: Quinoline (in ) and pyridine (in ) substituents introduce π-π stacking capabilities, which may improve target binding in antifungal or antimicrobial applications.
LogP and Solubility :
Computational and Experimental Validation
- DFT/X-Ray Studies : The geometric parameters of the cyclobutyl-containing analogue () were validated using DFT/B3LYP methods, showing <0.01 Å deviations in bond lengths compared to crystallographic data. This confirms the reliability of computational models for predicting the target compound’s conformation.
Biological Activity
1-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a triazole moiety, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential therapeutic applications.
- Molecular Formula : C22H15Cl2N3OS
- Molecular Weight : 440.345 g/mol
- CAS Number : [Not provided in search results]
Biological Activity Overview
The biological activity of 1-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone can be categorized into several key areas:
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The presence of the triazole ring enhances its ability to interact with biological targets involved in cancer progression.
- Mechanism of Action : The compound may induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins and caspases .
-
Case Studies :
- A study demonstrated that derivatives of triazole compounds exhibited significant cytotoxicity against various cancer cell lines, including HT29 (colon cancer) and Jurkat (T-cell leukemia) cells .
- Another research effort indicated that certain structural modifications in triazole derivatives could enhance their anticancer potency and selectivity .
Antimicrobial Activity
The compound also shows promise in antimicrobial applications. Triazole derivatives are known for their broad-spectrum antimicrobial properties.
- Mechanism of Action : The antimicrobial activity is believed to stem from the disruption of microbial cell membranes and inhibition of nucleic acid synthesis .
-
Research Findings :
- Studies have reported that related triazole compounds exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria .
- The structure-activity relationship (SAR) analysis indicates that specific substitutions on the triazole ring can significantly enhance antimicrobial efficacy .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 Value (µM) | Target |
|---|---|---|---|
| Compound A | Anticancer | 1.61 ± 1.92 | HT29 |
| Compound B | Antimicrobial | 0.98 ± 0.15 | E. coli |
| Compound C | Anticancer | 1.98 ± 1.22 | Jurkat |
| Compound D | Antimicrobial | 0.75 ± 0.10 | S. aureus |
Q & A
Q. Basic
- NMR Spectroscopy : H and C NMR confirm substituent connectivity and electronic environments (e.g., aromatic protons at δ 7.2–7.8 ppm and thioketone signals near δ 4.3–4.4 ppm) .
- X-ray Diffraction : Single-crystal X-ray analysis resolves bond lengths, angles, and intermolecular interactions. SHELX software (e.g., SHELXL for refinement) is used to model hydrogen bonding and π-π stacking .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight and fragmentation patterns .
How are discrepancies between experimental (X-ray) and computational (DFT) structural data resolved?
Advanced
Discrepancies arise from approximations in DFT basis sets or crystal packing effects. To address this:
- Basis Set Selection : Use hybrid functionals (B3LYP) with 6-31G(d, p) or 6-31G+(d, p) basis sets to balance computational accuracy and resource demands .
- Torsional Angle Adjustments : Compare experimental torsion angles (e.g., cyclobutane ring dihedrals) with DFT-optimized geometries to identify steric or electronic mismatches .
- Intermolecular Interactions : Account for weak forces (C–O···π, D–H···A) observed in X-ray but absent in gas-phase DFT models .
What strategies improve synthetic yield and purity of the compound?
Q. Advanced
- Reaction Optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the triazole thiolate intermediate .
- Catalysis : Introduce phase-transfer catalysts (e.g., TBAB) to accelerate alkylation steps .
- Purification : Employ gradient column chromatography (silica gel, hexane/ethyl acetate) to separate byproducts. Recrystallization from ethanol/water mixtures enhances purity .
How is the compound’s bioactivity evaluated in pharmacological studies?
Q. Advanced
- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values). Triazole derivatives exhibit activity via membrane disruption or enzyme inhibition .
- Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies binding affinities to targets like 11β-HSD1 or fungal lanosterol demethylase .
- Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .
What intermolecular interactions stabilize the crystal lattice?
Advanced
X-ray analysis reveals:
- Hydrogen Bonds : N–H···O and C–H···S interactions between triazole sulfur and adjacent phenyl protons .
- π-π Stacking : Face-to-face interactions between phenyl rings (distance ~3.5–3.8 Å) .
- Weak van der Waals Forces : Contribute to dense packing in the orthorhombic crystal system .
What key structural features are identified via X-ray diffraction?
Basic
The molecule comprises:
- A 2,4-dichlorophenyl ketone group linked to a triazole-thioether moiety.
- Dihedral Angles : The triazole ring is tilted ~15° relative to the dichlorophenyl plane .
- Bond Lengths : C–S (1.78 Å) and C=O (1.21 Å) bonds align with DFT predictions .
How can derivatives be designed to enhance pharmacological activity?
Q. Advanced
- Substituent Modification : Introduce electron-withdrawing groups (e.g., –CF) on phenyl rings to improve target binding .
- Scaffold Hybridization : Fuse with coumarin or pyrazole moieties to enhance bioavailability .
- SAR Studies : Correlate logP values with antifungal activity to optimize hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
